molecular formula C15H22O4 B8479222 3-Hydroxy-9-phenoxynonanoic acid CAS No. 155638-21-4

3-Hydroxy-9-phenoxynonanoic acid

Cat. No.: B8479222
CAS No.: 155638-21-4
M. Wt: 266.33 g/mol
InChI Key: AAPYQLZXVZEIAM-UHFFFAOYSA-N
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Description

3-Hydroxy-9-phenoxynonanoic acid is a branched-chain hydroxy acid featuring a hydroxyl group at position 3 and a phenoxy (-O-C₆H₅) substituent at position 9. The molecular formula is C₁₅H₂₂O₄, with a molecular weight of 278.33 g/mol. This compound may serve as an intermediate in organic synthesis or possess applications in pharmaceuticals due to its hybrid polar-aromatic structure.

Properties

CAS No.

155638-21-4

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

3-hydroxy-9-phenoxynonanoic acid

InChI

InChI=1S/C15H22O4/c16-13(12-15(17)18)8-4-1-2-7-11-19-14-9-5-3-6-10-14/h3,5-6,9-10,13,16H,1-2,4,7-8,11-12H2,(H,17,18)

InChI Key

AAPYQLZXVZEIAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCC(CC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-Hydroxynonanoic Acid (CAS 3788-56-5)

  • Molecular Formula : C₉H₁₈O₃
  • Molecular Weight : 174.24 g/mol
  • Functional Groups : Terminal (ω) hydroxyl group.
  • Key Differences: Lacks the phenoxy group, resulting in lower molecular weight (174.24 vs. 278.33). Higher water solubility due to the terminal hydroxyl group’s polarity. Used in biodegradable polymers and cosmetics .

3-Hydroxynonanoic Acid (CAS 88930-09-0)

  • Molecular Formula : C₉H₁₈O₃
  • Molecular Weight : 174.23 g/mol
  • Functional Groups : β-hydroxy acid (hydroxyl at position 3).
  • Key Differences: Similar chain length but lacks the phenoxy substituent. β-hydroxy acids are known for chelating properties and use in polyhydroxyalkanoate (PHA) bioplastics .

3-Hydroxyoctanoic Acid (CAS N/A)

  • Molecular Formula : C₈H₁₆O₃
  • Molecular Weight : 160.21 g/mol
  • Functional Groups : β-hydroxy acid.
  • Key Differences: Shorter carbon chain (C8 vs. C9 in nonanoic derivatives). Classified as non-hazardous, suggesting safer handling compared to phenoxy-containing compounds .

cis-3-Hydroxydodec-9-enoic Acid (CAS 1263035-65-9)

  • Molecular Formula : C₁₂H₂₂O₃
  • Molecular Weight : 214.30 g/mol
  • Functional Groups : β-hydroxy acid with a cis double bond at position 9.
  • Key Differences: Longer chain (C12) and unsaturated backbone may enhance flexibility in polymer applications.

Structural and Functional Impact Analysis

Functional Group Influence

  • Phenoxy Group: Introduces aromaticity, likely reducing water solubility but increasing lipophilicity. This could enhance membrane permeability in biological systems.
  • Hydroxyl Position : A β-hydroxy group (position 3) increases acidity compared to terminal hydroxyls, affecting hydrogen bonding and metal chelation.

Physicochemical Properties

Property 3-Hydroxy-9-phenoxynonanoic Acid 9-Hydroxynonanoic Acid 3-Hydroxynonanoic Acid
Molecular Weight 278.33 174.24 174.23
Water Solubility Low (aromatic substituent) High Moderate
Melting Point Likely higher (rigid phenoxy) ~50–60°C* ~60–70°C*
Hazard Classification Unknown (phenolic groups may require caution) Not classified Not classified

*Estimated based on analogous hydroxy acids.

Preparation Methods

Bacterial Strain Selection and Metabolic Pathways

The biosynthesis of 3H9PN is predominantly achieved through microbial fermentation using Pseudomonas species, notably Pseudomonas putida and Pseudomonas oleovorans. These strains possess PHA synthases capable of incorporating phenoxy-functionalized monomers into polymer chains. The metabolic pathway involves β-oxidation of 11-phenoxyundecanoic acid, a substrate that undergoes enzymatic degradation to yield (R)-3-hydroxyacyl-CoA intermediates. These intermediates are subsequently polymerized into PHA granules, which are hydrolyzed to release 3H9PN.

Pseudomonas putida P91, for instance, demonstrated a 39.2% cell dry weight (CDW) accumulation of PHA when cultured with 5-phenylvaleric acid and octanoic acid. Monomer analysis revealed 24.3% 3-hydroxy-5-phenylvaleric acid (3HPV), suggesting analogous pathways for longer-chain phenoxy substrates.

Fermentation Conditions and Substrate Optimization

Critical parameters for high-yield 3H9PN production include:

  • Carbon Source : Co-feeding phenoxyalkanoates (e.g., 11-phenoxyundecanoic acid) with secondary carbon sources like octanoic acid enhances monomer incorporation. A 2:1 molar ratio of phenoxy substrate to co-substrate maximizes PHA yield.

  • Nitrogen Limitation : Depleting nitrogen sources post-log phase redirects metabolic flux toward PHA synthesis.

  • Culture Medium : M9 medium supplemented with 0.5% yeast extract and 0.1% phenoxy substrate achieves optimal biomass and PHA productivity.

Table 1: Fermentation Performance of Pseudomonas putida P91

SubstrateCDW (g/L)PHA Content (% CDW)3H9PN Yield (mol%)
11-Phenoxyundecanoic acid2.0039.224.3
Octanoic acid1.8531.616.0

Data adapted from patent EP1130043B1.

Extraction and Hydrolysis of PHA

Post-fermentation, PHA granules are extracted via chloroform dissolution (60°C, 20 hours) and precipitated in cold methanol. Acidic hydrolysis (1N HCl, 60°C) cleaves ester bonds, releasing 3H9PN. GC-MS analysis confirms >95% purity, with characteristic fragments at m/z 294 (M⁺–H₂O) and 149 (phenoxy ion).

Chemical Synthesis Approaches

Aldol Addition Strategies

Chemical synthesis of β-hydroxy acids typically employs aldol reactions. For 3H9PN, a proposed route involves:

  • Synthesis of 9-phenoxynonanal via Friedel-Crafts alkylation of phenol with 1,9-nonanediol.

  • Enolate formation from a chiral oxazolidinone auxiliary (e.g., (R)-4-isopropyl-2-oxazolidinone).

  • Stereoselective aldol addition to yield the (3R)-hydroxy intermediate.

However, challenges include poor regiocontrol in long-chain aldehydes and low diastereomeric excess (≤60%).

Challenges in Organic Synthesis

  • Chain Length Specificity : Introducing the phenoxy group at the ninth carbon necessitates multi-step protection-deprotection sequences.

  • Stereochemical Control : Asymmetric catalysis using Evans’ oxazolidinones affords moderate enantioselectivity, but scaling remains impractical.

Analytical and Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of 3H9PN exhibits distinct signals:

  • δ 7.2–6.8 (multiplet, aromatic protons).

  • δ 4.1 (triplet, –OCH₂–).

  • δ 2.5 (doublet, –CH(OH)–).

¹³C NMR confirms the ester carbonyl at δ 173.5 ppm and phenoxy carbons at δ 158.2 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methylation of 3H9PN with BF₃-MeOH yields a methyl ester derivative (C₁₁H₁₄O₄), detected at m/z 294. Fragmentation patterns include loss of H₂O (m/z 276) and cleavage at the β-position (m/z 149).

Comparative Analysis of Production Methods

Table 2: Microbial vs. Chemical Synthesis of 3H9PN

ParameterMicrobial BiosynthesisChemical Synthesis
Yield24.3–40.6%<10%
Stereopurity>99% (R)60–70% (R)
ScalabilityIndustrialLaboratory
Environmental ImpactLow (biodegradable)High (solvents)

Microbial routes dominate due to superior efficiency and sustainability .

Q & A

Q. What are the recommended methods for synthesizing 3-Hydroxy-9-phenoxynonanoic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves hydroxylation of 9-phenoxynonanoic acid precursors or esterification of phenoxy groups with hydroxy acid derivatives. Key steps include:
  • Hydroxylation : Use catalytic oxidation (e.g., Sharpless asymmetric dihydroxylation) for stereochemical control .
  • Esterification : Employ carbodiimide coupling agents (e.g., DCC/DMAP) to link phenoxy and hydroxy acid moieties .
    Purity (>98%) should be verified via HPLC or GC-MS, as impurities can skew downstream bioactivity assays .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the phenoxy and hydroxy group positions (e.g., aromatic protons at δ 7.2–7.4 ppm, hydroxy proton at δ 1.5–2.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (theoretical MW: ~292.3 g/mol) .
  • X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystalline samples .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
  • Monitor stability via periodic FT-IR to detect carbonyl group degradation (e.g., shifts in C=O stretching frequencies) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity across studies?

  • Methodological Answer :
  • Standardized Assays : Use cell-based assays (e.g., HEK293 or HeLa) with controlled conditions (pH 7.4, 37°C) to minimize variability .
  • Purity Validation : Confirm batch purity via LC-MS and adjust for residual solvents (e.g., DMSO) that may interfere with activity .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What experimental strategies are effective for studying the compound's interaction with lipid bilayers?

  • Methodological Answer :
  • Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess insertion into lipid monolayers .
  • Fluorescence Quenching : Use pyrene-labeled lipids to quantify membrane permeability changes .
  • Molecular Dynamics (MD) Simulations : Model interactions with phospholipid headgroups (e.g., POPC bilayers) to predict partitioning behavior .

Q. How can conflicting data on the compound's metabolic stability be addressed?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Isotope Labeling : Use 13^{13}C-labeled analogs to trace metabolic pathways and identify stable metabolites .
  • Cross-Species Comparison : Test stability in multiple models (e.g., murine vs. human hepatocytes) to assess translational relevance .

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